2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide
Overview
Description
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide is the enzyme aromatase, specifically the heme moiety of CYP-450 . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
This compound interacts with its target by binding to the iron in the heme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The interaction of this compound with aromatase impacts the biosynthesis of estrogens. By inhibiting aromatase, the compound can potentially disrupt the conversion of androgens to estrogens, affecting downstream hormonal pathways .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its impact on estrogen biosynthesis. By inhibiting aromatase, the compound could potentially reduce estrogen levels, which could have various effects depending on the context, such as potential anticancer activity in estrogen-dependent cancers .
Biochemical Analysis
Biochemical Properties
Related 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines . These compounds may interact with various enzymes and proteins, potentially influencing biochemical reactions within the cell .
Cellular Effects
In cellular contexts, 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide may have significant effects. For instance, some 1,2,4-triazole derivatives have demonstrated cytotoxic effects against cancer cells, such as MCF-7 and HCT-116 . These compounds may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown potent inhibitory activities against cancer cell lines over time
Dosage Effects in Animal Models
Related compounds have shown promising cytotoxic activity against certain cancer cell lines
Metabolic Pathways
Related 1,2,4-triazole derivatives may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Related compounds may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKRWIFIYXDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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